

# A Comparative Analysis of the Physicochemical Properties of Aminobenzoic Acid Isomers

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## Compound of Interest

Compound Name: 2-Amino-4-nitro-5-methoxybenzoic Acid

Cat. No.: B112209

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The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, which in turn dictates its biological activity, formulation characteristics, and potential therapeutic applications. This guide provides a detailed comparison of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). Understanding these differences is crucial for applications ranging from pharmaceutical development to materials science.

## Key Physicochemical Property Differences

The location of the amino group relative to the carboxylic acid group on the benzene ring significantly impacts properties such as melting point, boiling point, solubility, and acidity (pKa). These differences primarily arise from variations in intermolecular and intramolecular hydrogen bonding, as well as the electronic effects of the substituents.

**2-Aminobenzoic Acid (Anthranilic Acid):** The ortho positioning of the amino and carboxyl groups allows for strong intramolecular hydrogen bonding. This internal interaction reduces the availability of these groups for intermolecular hydrogen bonding with neighboring molecules, which generally leads to a lower melting point and boiling point compared to the other isomers. It also influences its solubility and acidity.

3-Aminobenzoic Acid: In the meta isomer, the functional groups are too far apart for intramolecular hydrogen bonding. Consequently, intermolecular hydrogen bonding is the dominant force between molecules, leading to a higher melting point than the ortho isomer.

4-Aminobenzoic Acid (PABA): The para arrangement allows for the most effective intermolecular hydrogen bonding and a highly ordered, stable crystal lattice. This results in the highest melting and boiling points among the three isomers. PABA is widely known for its use in sunscreens as a UVB absorber and is a crucial intermediate in the folate synthesis pathway in bacteria.

## Quantitative Data Comparison

The following table summarizes the key physicochemical properties of the aminobenzoic acid isomers, with data compiled from various sources.

Property	2-Aminobenzoic Acid (Anthranilic Acid)	3-Aminobenzoic Acid	4-Aminobenzoic Acid (PABA)
Molar Mass ( g/mol )	137.14	137.14	137.14
Appearance	White to pale-yellow crystalline powder	White solid	White-grey crystals
Melting Point (°C)	146–148	178–180	187–189
Boiling Point (°C)	~200 (sublimes)	352.5	340
Water Solubility (g/L)	5.72 (at 25°C)	5.9 (at 15°C)	5.39 (at 25°C)
pKa (carboxyl group)	2.17	3.07	2.38
pKa (amino group)	4.85	4.79	4.85
Density (g/cm <sup>3</sup> )	1.412	1.51	1.374

## Experimental Protocols

The data presented above are typically determined using the following standard experimental methodologies:

## Melting Point Determination

**Methodology:** Capillary melting point determination is a standard technique. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range over which the substance melts, from the first

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